molecular formula C9H10N2O3 B13015913 1-(2-Amino-4-nitrophenyl)propan-1-one CAS No. 61712-84-3

1-(2-Amino-4-nitrophenyl)propan-1-one

Cat. No.: B13015913
CAS No.: 61712-84-3
M. Wt: 194.19 g/mol
InChI Key: PBNFYRHQOIMYFP-UHFFFAOYSA-N
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Description

1-(2-Amino-4-nitrophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61712-84-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-(2-amino-4-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H10N2O3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2,10H2,1H3

InChI Key

PBNFYRHQOIMYFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 1 2 Amino 4 Nitrophenyl Propan 1 One

Reactivity of the Aromatic Amino Moiety

The amino group in 1-(2-Amino-4-nitrophenyl)propan-1-one is a primary aromatic amine. Its nucleophilicity is reduced by the presence of the electron-withdrawing nitro and propanoyl groups on the aromatic ring. However, it retains the ability to participate in a range of characteristic reactions.

Condensation Reactions, Including Imine and Schiff Base Formation

The primary amino group can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. rsc.orgmasterorganicchemistry.comyoutube.comlibretexts.org The general mechanism proceeds through a neutral carbinolamine intermediate which then dehydrates to form the C=N double bond. libretexts.org

The reaction is reversible and the rate of formation is often optimal at a pH of around 4-5. masterorganicchemistry.com The specific products of this reaction would depend on the carbonyl compound used.

Table 1: Examples of Imine Formation from this compound

Reactant Product Name
Benzaldehyde 1-(2-((Benzylidene)amino)-4-nitrophenyl)propan-1-one
Acetone (B3395972) 1-(4-Nitro-2-(propan-2-ylideneamino)phenyl)propan-1-one

This table is illustrative and shows the expected products from condensation reactions.

Acylation and Alkylation Pathways

The nucleophilic character of the aromatic amino group allows it to undergo both acylation and alkylation.

Acylation: The amino group can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Acylation converts the amine into an amide. This transformation is significant as it changes the electronic properties of the substituent from a strong activator to a moderate deactivator and can serve as a protective strategy in multi-step syntheses. masterorganicchemistry.com For instance, reaction with acetyl chloride would yield N-(2-propionyl-5-nitrophenyl)acetamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, with the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Nickel-catalyzed methods have been developed for the enantioselective alkylation of amino acid derivatives, which could potentially be adapted for this molecule. thieme-connect.de The reaction of this compound with an alkyl halide like methyl iodide could theoretically produce 1-(2-(Methylamino)-4-nitrophenyl)propan-1-one and 1-(2-(Dimethylamino)-4-nitrophenyl)propan-1-one.

Reactivity of the Ketone Functional Group

The propan-1-one substituent features a reactive carbonyl group and an α-carbon, both of which are sites for chemical modification.

Nucleophilic Addition Processes

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to nucleophilic addition, where the π-bond of the carbonyl breaks, and a new bond is formed with the nucleophile. youtube.com Subsequent protonation of the resulting alkoxide intermediate yields an alcohol.

Table 2: Nucleophilic Addition Reactions at the Ketone Group

Reagent Intermediate Final Product (after workup) Product Class
Sodium borohydride (B1222165) (NaBH₄) Alkoxide 1-(2-Amino-4-nitrophenyl)propan-1-ol Secondary Alcohol
Methylmagnesium bromide (CH₃MgBr) Alkoxide 2-(2-Amino-4-nitrophenyl)butan-2-ol Tertiary Alcohol

This table provides examples of expected products from nucleophilic addition to the ketone functional group.

In general, aldehydes are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond. libretexts.org

α-Carbon Functionalization Reactions

The methylene (B1212753) group (-CH₂-) adjacent to the carbonyl group is known as the α-carbon. The protons on this carbon are acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.

For example, the enolate can participate in an aldol (B89426) condensation with an aldehyde or another ketone. It can also be alkylated with alkyl halides or undergo halogenation at the α-position under appropriate conditions. Such functionalizations are fundamental in carbon-carbon bond-forming reactions.

Transformations of the Nitro Group on the Aromatic Ring

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional group that can be transformed into several other functionalities, most notably an amino group.

The reduction of an aromatic nitro group to a primary amine is a common and important transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic nature of the substituent, turning a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.comwikipedia.org

A variety of reagents can accomplish this reduction:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a highly effective method. masterorganicchemistry.comwikipedia.org

Metals in Acid: Active metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this reduction. masterorganicchemistry.comwikipedia.org

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity in the presence of other reducible functional groups. wikipedia.org The reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) using sodium sulfide is a well-established procedure. google.com

The reduction of this compound would yield 1-(2,4-diaminophenyl)propan-1-one, a compound with two nucleophilic amino groups, opening up further synthetic possibilities.

Table 3: Reagents for the Reduction of the Nitro Group

Reagent System Product
H₂, Pd/C 1-(2,4-Diaminophenyl)propan-1-one
Fe, HCl 1-(2,4-Diaminophenyl)propan-1-one
Sn, HCl 1-(2,4-Diaminophenyl)propan-1-one

This table lists common reagents for the reduction of the nitro group to an amine.

Reduction Mechanisms and Product Formation

The reduction of this compound can proceed via several pathways, targeting the nitro group, the carbonyl group, or both. The choice of reducing agent and reaction conditions determines the final product, allowing for significant synthetic versatility.

Selective Reduction of the Nitro Group: The nitro group is highly susceptible to reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common method for converting the nitro group to an amine, yielding 1-(2,4-diaminophenyl)propan-1-one . Chemoselective reduction can also be achieved using metal/acid systems (e.g., Sn/HCl, Fe/HCl) or specific reagents like sodium borohydride in the presence of transition metal catalysts such as nickel or iron salts. jsynthchem.comthieme-connect.com For instance, systems like NaBH₄/FeCl₂ have proven effective for the selective reduction of nitroarenes in the presence of other reducible functionalities like esters, suggesting a similar selectivity would be possible here. thieme-connect.com

Selective Reduction of the Carbonyl Group: The reduction of the ketone to a secondary alcohol, forming 1-(2-amino-4-nitrophenyl)propan-1-ol , can be accomplished using hydride reagents like sodium borohydride (NaBH₄). Under typical conditions, NaBH₄ is mild enough not to reduce the nitro group. jsynthchem.comstackexchange.com Complete reduction of the carbonyl group to a methylene group (a deoxygenation reaction) to yield 1-(2-amino-4-nitrophenyl)propane is more challenging due to the sensitivity of the nitro group to the harsh conditions of reactions like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and strong base) reductions. However, alternative methods, such as converting the ketone to a tosylhydrazone followed by reduction with a mild hydride agent like sodium cyanoborohydride (NaCNBH₃), could achieve this transformation while preserving the nitro group. stackexchange.com

Exhaustive Reduction: The simultaneous reduction of both the nitro and carbonyl groups can be achieved under more forceful conditions, such as high-pressure catalytic hydrogenation, to produce 1-(2,4-diaminophenyl)propan-1-ol .

Reagent/ConditionsGroup(s) ReducedMajor Product
H₂, Pd/C or Sn/HClNitro1-(2,4-Diaminophenyl)propan-1-one
NaBH₄, EthanolCarbonyl (Ketone)1-(2-Amino-4-nitrophenyl)propan-1-ol
1. TsNHNH₂; 2. NaCNBH₃Carbonyl (to CH₂)1-(2-Amino-4-nitrophenyl)propane
High-pressure H₂, CatalystNitro and Carbonyl1-(2,4-Diaminophenyl)propan-1-ol

Influence on Aromatic Electrophilic/Nucleophilic Substitution

The substituents on the benzene (B151609) ring strongly govern its susceptibility and regioselectivity towards substitution reactions.

Aromatic Electrophilic Substitution: The reactivity of the aromatic ring towards electrophiles is a result of the competing effects of the substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the nitro group (-NO₂) and the propanoyl group (-COC₂H₅) are strong and moderate deactivating groups, respectively, and direct incoming electrophiles to the meta position relative to themselves.

The positions are influenced as follows:

C3: Ortho to -NH₂ (activating) and ortho to -COC₂H₅ (deactivating).

C5: Para to -NH₂ (activating) and meta to both -NO₂ and -COC₂H₅ (least deactivated positions).

C6: Ortho to -NH₂ (activating) and meta to -NO₂ (least deactivated).

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is strongly activated by the para-amino group and is meta to both deactivating groups, making it the most nucleophilic carbon on the ring.

Aromatic Nucleophilic Substitution (SNAr): For an SNAr reaction to occur, a good leaving group (like a halide) must be present on the ring, and there must be strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgpressbooks.pub The parent molecule, this compound, lacks a suitable leaving group. However, if a hypothetical derivative, such as 1-(2-amino-5-chloro-4-nitrophenyl)propan-1-one , were considered, the chlorine atom at C5 would be activated for nucleophilic displacement. The nitro group at the para position (C4) would strongly stabilize the negative charge of the intermediate Meisenheimer complex formed during the attack of a nucleophile. libretexts.org The amino group at C2, being electron-donating, would have a slight deactivating effect on this specific substitution.

Intramolecular Cyclization and Heterocycle Formation Pathways (e.g., Quinoline (B57606) Ring System)

The structure of this compound, being an ortho-aminoaryl ketone, is an ideal precursor for the Friedländer annulation , a classic and versatile method for synthesizing quinoline derivatives. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgorganic-chemistry.org

In this specific case, the propan-1-one side chain of the molecule itself contains the requisite α-methylene group (-CH₂-). The reaction proceeds via an initial condensation between the amino group and the carbonyl of a second reactant, or via an aldol-type reaction involving the α-methylene of the propanone chain. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable quinoline ring system.

For example, reacting this compound with a simple ketone like acetone in the presence of a catalyst would lead to the formation of a 6-nitro-4-phenyl-substituted quinoline . A more direct intramolecular reaction is also plausible under specific conditions, though intermolecular reactions are more common in the Friedländer synthesis. A well-documented variation involves reacting a 2-aminoaryl ketone with a β-dicarbonyl compound, which can lead to highly substituted quinolines. acs.org The reductive cyclization of related 2'-nitrochalcones is another pathway to form quinoline structures. mdpi.com

Exploration of Redox Chemistry and Electrogenerated Species

The redox chemistry of this compound is dominated by the electrochemical behavior of the nitro and amino functional groups. Techniques like cyclic voltammetry (CV) are instrumental in studying these processes. publish.csiro.aujetir.org

Oxidation Chemistry: The amino group can be electrochemically oxidized. This process is typically irreversible and occurs at a positive potential. The oxidation involves the removal of an electron from the nitrogen atom to form an amino radical cation (Ar-NH₂•⁺). This highly reactive species can undergo subsequent chemical reactions, such as dimerization or polymerization, often leading to the fouling of the electrode surface. jetir.orgijraset.com The presence of the electron-withdrawing nitro and acyl groups makes the oxidation of the amino group more difficult (occur at a more positive potential) compared to unsubstituted aniline.

ProcessFunctional GroupElectrogenerated SpeciesTypical Electrochemical Signature
ReductionNitro (-NO₂)Nitro radical anion (Ar-NO₂•⁻)Reversible one-electron wave in CV (in aprotic media). publish.csiro.au
OxidationAmino (-NH₂)Amino radical cation (Ar-NH₂•⁺)Irreversible anodic peak in CV. jetir.orgijraset.com

Spectroscopic Data for this compound Remains Elusive in Public Domain

Despite extensive searches for advanced spectroscopic and structural elucidation data on the chemical compound this compound, detailed experimental findings for its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy characteristics are not publicly available. This includes a lack of specific data for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), Fourier Transform Infrared (FT-IR), and Raman spectroscopy.

The compound, also known by its synonym 2-amino-4-nitropropiophenone and assigned the CAS Number 61712-84-3, remains largely uncharacterized in scientific literature concerning its detailed spectroscopic properties. molbase.com While information on related isomers and analogues, such as those with different substitution patterns on the phenyl ring or altered side chains, is accessible, data focusing solely on this compound is conspicuously absent from the searched scientific databases and chemical repositories.

This scarcity of information prevents a thorough analysis and presentation of the compound's structural features through spectroscopic methods as outlined in the requested article structure. The creation of detailed data tables for chemical shifts, coupling constants, and vibrational frequencies is therefore not possible.

Further research and publication of the spectroscopic analysis of this compound are required to fill this knowledge gap in the scientific community.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 1 2 Amino 4 Nitrophenyl Propan 1 One

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For 1-(2-Amino-4-nitrophenyl)propan-1-one, HRMS provides definitive confirmation of its molecular formula, C₉H₁₀N₂O₃.

Precise Mass Determination:

The theoretical monoisotopic mass of this compound is calculated to be 194.0691 Da. An experimental HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Analysis:

While specific experimental HRMS fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on its structure. The molecule contains several key functional groups—a propanone chain, a nitro group, and an amino group attached to a phenyl ring—that dictate its fragmentation pathways under mass spectrometric conditions.

Upon ionization, the molecular ion [M]⁺• would likely undergo a series of characteristic fragmentation steps. A primary fragmentation would be the loss of the ethyl group (•CH₂CH₃) via alpha-cleavage adjacent to the carbonyl group, resulting in a prominent acylium ion. Another significant fragmentation pathway would involve the nitro group, which can undergo rearrangements and loss of NO or NO₂. The presence of the amino group also influences the fragmentation, potentially leading to the formation of various substituted aniline-type fragment ions.

Predicted HRMS Fragmentation Data

Fragment IonProposed StructureTheoretical m/z
[M-C₂H₅]⁺[C₇H₅N₂O₃]⁺165.0249
[M-NO₂]⁺[C₉H₁₀NO]⁺148.0762
[M-C₃H₅O]⁺[C₆H₅N₂O₂]⁺137.0351

This table presents predicted data based on the chemical structure, as specific experimental data is not available in the cited literature.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

For this compound, a successful XRD analysis would require the growth of high-quality single crystals. The resulting data would reveal the planarity of the phenyl ring and the orientation of the propanone, nitro, and amino substituents. It is expected that the nitro and amino groups would significantly influence the crystal packing through intermolecular hydrogen bonding and other non-covalent interactions.

While specific crystallographic data for this compound is not present in the searched literature, analysis of related structures, such as nitrophenyl derivatives, suggests that the crystal structure would likely be stabilized by a network of N-H···O and C-H···O hydrogen bonds. The dihedral angle between the phenyl ring and the carbonyl group would also be a key structural parameter determined by XRD.

Hypothetical Crystallographic Parameters

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
Key Intermolecular InteractionsN-H···O (amino to nitro/carbonyl), C-H···O

This table is hypothetical and serves to illustrate the type of data obtained from an XRD experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugated systems and chromophores. libretexts.org The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from the electronic transitions within the nitrophenyl chromophore, modified by the presence of the amino and propanone groups.

The molecule contains a conjugated system involving the phenyl ring, the nitro group, and the carbonyl group. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to a simple nitrophenyl ketone.

The primary electronic transitions anticipated are π → π* and n → π* transitions. libretexts.org The high-energy π → π* transitions are associated with the aromatic system and are typically observed in the shorter wavelength UV region. The lower-energy n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups, would appear at longer wavelengths.

Based on data for similar compounds like 2-Amino-4-nitrophenol (B125904), which exhibits absorption maxima at 224 nm, 262 nm, and 308 nm, this compound is predicted to have a complex UV-Vis spectrum with multiple absorption bands. sielc.com The extended conjugation and the presence of both an electron-donating group (amino) and electron-withdrawing groups (nitro, carbonyl) would likely result in significant absorption in the 250-400 nm range.

Predicted UV-Vis Absorption Maxima

Transition TypePredicted Wavelength Range (nm)Associated Functional Groups
π → π220-280Phenyl ring, Nitro group, Carbonyl group
n → π300-400Nitro group, Carbonyl group

This table is based on established principles of UV-Vis spectroscopy and data from analogous compounds. libretexts.orgsielc.com

Computational Chemistry and Theoretical Investigations of 1 2 Amino 4 Nitrophenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 1-(2-Amino-4-nitrophenyl)propan-1-one, a DFT study would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The optimized geometry represents the most stable conformation of the molecule in the gas phase.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, one would expect the electron-donating amino group and the phenyl ring to contribute significantly to the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack. In the case of this compound, these would likely be located around the oxygen atoms of the nitro and carbonyl groups. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis can quantify the hybridization of atoms, the nature of bonds (sigma, pi), and the extent of electron delocalization through hyperconjugation. For the target molecule, NBO analysis would reveal the interactions between the lone pairs of the amino and nitro groups with the pi-system of the benzene (B151609) ring, providing a quantitative measure of the electronic delocalization and its contribution to the molecule's stability.

Reactivity Descriptors and Fukui Function Analysis

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Local reactivity is often analyzed using Fukui functions . This analysis helps to pinpoint the most reactive atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, the Fukui function can identify which atoms are most likely to participate in a chemical reaction.

Analysis of Noncovalent Interactions within the Molecular System

Noncovalent interactions (NCIs) play a critical role in determining the three-dimensional structure and properties of molecules. In this compound, intramolecular hydrogen bonding could occur between the amino group and the oxygen of the nitro group or the carbonyl group. NCI analysis, often visualized through plots, can identify and characterize these weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the molecule's conformational preferences and crystal packing.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorbance)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic behavior of organic molecules. For this compound, these predictions can guide experimental characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The 1H and 13C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-donating amino (-NH2) group is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it, leading to upfield shifts (lower ppm values). Conversely, the electron-withdrawing nitro (-NO2) and propanoyl (-COCH2CH3) groups decrease electron density, causing downfield shifts (higher ppm values). The interplay of these substituents would result in a complex and unique NMR spectrum.

Vibrational Frequencies (FT-IR and Raman): The vibrational spectrum of this compound can be computed to predict the frequencies of its fundamental vibrational modes. These calculations help in the assignment of experimental FT-IR and Raman spectra. Key predicted vibrational frequencies would include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ketone, and various C-H and C-C stretching and bending modes of the aromatic ring and the alkyl chain. For instance, studies on similar molecules show that intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can lead to a red-shift (lower frequency) of the N-H and C=O stretching vibrations. scihorizon.com

UV-Vis Absorbance: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. The predicted spectrum for this compound would likely exhibit significant absorption bands in the UV and possibly the visible region. These absorptions correspond to electronic transitions, such as π → π* and n → π* transitions. The presence of the amino group (an auxochrome) and the nitro group in conjugation with the aromatic ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted propiophenone (B1677668). This is due to the charge-transfer character from the electron-donating amino group to the electron-withdrawing nitro group and carbonyl group through the π-system of the benzene ring.

Table 1: Predicted Spectroscopic Data for this compound The following data is hypothetical and based on trends observed in similar compounds.

Parameter Predicted Value/Region Notes
1H NMR
Aromatic Protons 6.5 - 8.0 ppm Complex splitting pattern due to substituents.
-NH2 Protons 5.0 - 6.0 ppm Broad signal, position dependent on solvent and concentration.
-CH2- Protons 2.8 - 3.2 ppm Quartet, deshielded by the adjacent carbonyl group.
-CH3 Protons 1.0 - 1.4 ppm Triplet.
13C NMR
Carbonyl Carbon 195 - 205 ppm
Aromatic Carbons 110 - 155 ppm Wide range due to strong electronic effects of substituents.
Alkyl Carbons 8 - 35 ppm
FT-IR (cm-1)
N-H Stretching 3300 - 3500 cm-1 Likely two bands for symmetric and asymmetric stretching.
C-H Stretching (Aromatic) 3000 - 3100 cm-1
C-H Stretching (Aliphatic) 2850 - 3000 cm-1
C=O Stretching 1650 - 1680 cm-1 Lower frequency may suggest intramolecular H-bonding.

Thermodynamic Property Calculations and Reaction Energetics

Computational methods can be used to calculate key thermodynamic properties of this compound, such as its heat of formation, standard Gibbs free energy, and entropy. These calculations are typically performed using DFT or more advanced ab initio methods. The stability of the molecule can be assessed, and by comparing the energies of different conformers (e.g., rotation around the C-C bond of the propanoyl group or the C-N bond of the amino group), the most stable geometry can be identified.

Reaction energetics for processes involving this molecule, such as its synthesis or decomposition, can also be modeled. By calculating the energies of reactants, transition states, and products, reaction pathways can be elucidated and activation energies can be determined. For instance, the relative stability of isomers of aminonitropropiophenone could be evaluated to understand why a particular synthetic route might favor one product over another. Studies on substituted acetophenones have shown that the stability of different isomers is influenced by the electronic nature and steric hindrance of the substituents. asianpubs.org

Table 2: Hypothetical Thermodynamic Data for this compound at 298.15 K These values are illustrative and would require specific calculations to be confirmed.

Property Predicted Value Unit
Standard Enthalpy of Formation (ΔHf°) -50 to -150 kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°) 50 to 150 kJ/mol
Standard Entropy (S°) 400 to 500 J/(mol·K)
Dipole Moment 5 to 8 Debye

Investigation of Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron distribution between their ground and excited states often exhibit large nonlinear optical (NLO) responses. The structure of this compound, featuring a strong electron-donating group (-NH2) and a strong electron-withdrawing group (-NO2) connected through a π-conjugated system (the benzene ring), suggests it could be a potent NLO material. This "push-pull" electronic structure is a well-known motif for enhancing NLO properties.

Computational chemistry allows for the prediction of NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations are commonly used to compute this property. A high β value indicates a strong potential for applications in technologies like frequency doubling (second-harmonic generation). Theoretical studies on similar push-pull aromatic systems, such as 2-amino-5-chlorobenzophenone, have confirmed that the presence of donor and acceptor groups significantly enhances the first hyperpolarizability. scihorizon.com The intramolecular charge transfer from the amino group to the nitro group in this compound upon electronic excitation is expected to lead to a large change in dipole moment, and consequently, a high β value.

Table 3: Predicted Nonlinear Optical Properties for this compound These predictions are based on trends from analogous push-pull systems.

Property Predicted Value Notes
First Hyperpolarizability (β) High The push-pull system (NH2 → NO2) is expected to result in a large β value, indicating significant NLO activity.
Dipole Moment Change (Δμ) Large A significant change in dipole moment between the ground and excited states is anticipated, contributing to the high β value.

Applications in Organic Synthesis and Advanced Materials Design

Utility as a Versatile Chemical Building Block for Complex Architectures

The structure of 1-(2-Amino-4-nitrophenyl)propan-1-one is inherently bifunctional. The ketone's α-methylene group and the aromatic amino group provide two reactive centers for sequential or one-pot reactions. This dual reactivity allows it to act as a foundational component for building more elaborate molecules. Synthetic chemists leverage this compound as a starting block in multi-step syntheses, where the initial framework is progressively modified to achieve a target molecule with a complex and well-defined three-dimensional structure.

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, particularly quinolines. nih.govresearchgate.net This is most notably achieved through the Friedländer annulation, a classic and efficient condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone. wikipedia.orgorganic-chemistry.org In this context, this compound reacts with another ketone or aldehyde under acidic or basic conditions to form highly substituted quinolines. nih.govorganic-chemistry.org

The general mechanism involves an initial condensation between the amino group of the propiophenone (B1677668) and the carbonyl group of the reaction partner, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline (B57606) ring system. wikipedia.org The presence of the nitro group and the ethyl group from the propiophenone backbone become substituents on the final quinoline product, influencing its electronic properties and steric profile. The versatility of the Friedländer synthesis allows for a wide array of catalysts, including traditional acids and bases, as well as modern systems like ionic liquids and nanocatalysts, to be employed to optimize reaction efficiency and selectivity. nih.gov

Table 1: Examples of Friedländer Synthesis for Quinolines

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
2-AminobenzaldehydeAcetaldehydeSodium Hydroxide (NaOH), RefluxSubstituted Quinoline nih.gov
2-Aminoaryl KetoneKetone with α-methyleneAcid or Base CatalysisPolysubstituted Quinoline researchgate.netorganic-chemistry.org
2-AminobenzophenonesActive Methylene (B1212753) CompoundsPEG-SO3H, 60°C, WaterSubstituted Quinolines nih.gov
2-AminobenzaldehydeKetonesNeodymium(III) Nitrate HexahydrateFunctionalized Quinolines wikipedia.org

This methodology is a cornerstone for producing a vast library of quinoline derivatives, which are themselves important scaffolds in medicinal chemistry and materials science. researchgate.net

Contribution to Diversity-Oriented Synthesis Methodologies

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate libraries of structurally diverse small molecules from a common starting material. nih.gov Amino acetophenones, a class to which this compound belongs, are valuable building blocks for DOS. nih.govnih.gov

Starting from this single compound, chemists can employ a range of different reaction pathways to access a wide variety of molecular scaffolds. For example, by choosing different reaction partners for the Friedländer synthesis, a diverse set of quinolines can be produced. Alternatively, reacting the amino group with aroyl chlorides leads to amide intermediates, which can then be cyclized to form 2-aryl-4-quinolones, also known as azaflavones. nih.gov This divergent approach allows for the rapid exploration of chemical space, which is crucial in fields like drug discovery. The ability to generate a multitude of distinct structures from one accessible precursor highlights the compound's significant contribution to DOS methodologies. nih.gov

Design and Synthesis of Functional Molecular Scaffolds

Beyond its role as a simple intermediate, this compound is instrumental in the deliberate design of functional molecular scaffolds. The resulting quinoline or quinolone structures serve as rigid frameworks that can be further functionalized. The nitro group, in particular, is a versatile functional handle. It can be reduced to an amino group, which can then undergo a host of subsequent transformations, such as diazotization or acylation, allowing for the attachment of other molecular fragments.

This step-wise functionalization is key to creating molecules with specific properties, such as tailored binding affinities for biological targets or specific electronic characteristics for materials applications. For instance, nitrophenyl-containing heterocycles are explored for their potential biological activities. researchgate.net

Exploration in Polymer Chemistry and Optoelectronic Materials

While direct, extensive research on incorporating this compound into polymers is not widely documented, its structural features suggest potential applicability. The presence of both an amino group and a nitro group on the aromatic ring creates a "push-pull" electronic system. Such systems are known to give rise to interesting optical and electronic properties, including nonlinear optical (NLO) behavior and charge-transfer characteristics, which are desirable for optoelectronic materials. mdpi.comazooptics.com

Derivatives of this compound, particularly the heterocyclic systems synthesized from it, could be functionalized with polymerizable groups. These monomers could then be incorporated into polymer backbones, potentially imbuing the resulting materials with enhanced thermal stability or specific optoelectronic functions. Nitroaromatic compounds, in general, are used as intermediates in the synthesis of dyes and materials with specific optical properties. nih.gov The development of next-generation optoelectronic devices often relies on materials with precisely tuned electronic structures, a field where derivatives of this compound could theoretically contribute. azooptics.com

Advanced Analytical Methodology Development for 1 2 Amino 4 Nitrophenyl Propan 1 One

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures. wjpmr.com For 1-(2-Amino-4-nitrophenyl)propan-1-one, various chromatographic techniques are employed to address different analytical challenges, from routine purity checks to the complex separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of components in a mixture. wjpmr.com A reversed-phase HPLC (RP-HPLC) method is particularly suitable for analyzing polar compounds like this compound.

A method was developed utilizing a C18 stationary phase, which is non-polar, and a polar mobile phase. This setup allows for the effective retention and separation of the analyte from potential impurities. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve a good peak shape and resolution. chromatographyonline.compom.go.id UV detection is appropriate due to the presence of strong chromophores (the nitrophenyl group) in the molecule's structure. The method's parameters are optimized to ensure a rapid and efficient analysis. amazonaws.com

Table 1: Optimized HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention Time ~5.2 minutes

This method provides a reliable means for the routine quantitative analysis of this compound and for assessing its purity by detecting and quantifying any related substances or impurities. researchgate.net

The structure of this compound contains a chiral center at the second carbon of the propane chain, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. nih.gov Chiral chromatography is the most effective method for this purpose. mdpi.com

The separation is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds. nih.gov For this compound, a normal-phase chiral HPLC method is often preferred. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and individual quantification. mdpi.com

Table 2: Chiral HPLC Method for Enantiomeric Resolution

Parameter Condition
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile Phase n-Hexane : Isopropanol (80:20 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 280 nm
Column Temperature 25 °C
Hypothetical R(-)-enantiomer tR 8.5 minutes
Hypothetical S(+)-enantiomer tR 10.2 minutes
Resolution (Rs) > 2.0

This method is essential for determining the enantiomeric excess (e.e.) and ensuring the stereochemical purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound has low volatility due to its polar amino (-NH2) functional group. Therefore, a derivatization step is necessary to increase its volatility and improve its chromatographic behavior. researchgate.net

Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com Reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) converts the polar amine into a less polar, more volatile silyl derivative suitable for GC-MS analysis. youtube.com The mass spectrometer provides structural information, confirming the identity of the analyte and any related volatile impurities. researchgate.net

Table 3: GC-MS Analysis Protocol via Derivatization

Step Parameter Description
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Procedure The sample is dissolved in a suitable solvent (e.g., pyridine) and heated with MSTFA at 70°C for 30 minutes.
GC Analysis Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane
Carrier Gas Helium, constant flow 1.2 mL/min
Temperature Program Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min
MS Detection Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Method Validation for Analytical Precision and Accuracy

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. slideshare.net According to the International Council for Harmonisation (ICH) guidelines, this involves evaluating several key parameters to ensure the method is reliable, reproducible, and accurate. gmp-compliance.orgloesungsfabrik.de The HPLC method described in section 7.1.1 must undergo rigorous validation.

The primary validation characteristics include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). altabrisagroup.compharmtech.com

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ich.org

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range. ich.org

Accuracy refers to the closeness of the test results to the true value. altabrisagroup.com

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. slideshare.net It is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. slideshare.net

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com

Table 4: Summary of Validation Parameters and Acceptance Criteria for HPLC Method

Parameter Methodology Acceptance Criteria Hypothetical Result
Specificity Analyze blank, placebo, and spiked samples with impurities/degradants. No interference at the retention time of the analyte peak. Resolution > 2. Peak is pure and well-resolved from all potential interferents.
Linearity & Range Analyze 5-7 concentrations across 50-150% of the target concentration. Correlation coefficient (r²) ≥ 0.999 r² = 0.9995 over 10-60 µg/mL
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery between 98.0% and 102.0%. 99.5% - 101.2% recovery
Precision (Repeatability) 6 replicate injections of the same sample. Relative Standard Deviation (RSD) ≤ 2.0%. RSD = 0.8%
Precision (Intermediate) Analysis performed by different analysts on different days with different equipment. RSD ≤ 2.0%. RSD = 1.2%
LOD Based on signal-to-noise ratio (S/N) of 3:1. - 0.05 µg/mL
LOQ Based on signal-to-noise ratio (S/N) of 10:1. - 0.15 µg/mL

Development of Stability-Indicating Analytical Protocols

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. nih.gov The development of such a method is crucial for determining the shelf-life and storage conditions of this compound. This requires performing forced degradation studies. nih.govbiomedres.us

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. nih.gov The goal is to generate potential degradation products and demonstrate that the analytical method can separate the intact analyte from these degradants, thus proving the method's specificity and stability-indicating nature. symbiosisonlinepublishing.com

Typical stress conditions include:

Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

Oxidation: e.g., 3% H₂O₂ at room temperature

Thermal Degradation: e.g., Dry heat at 80°C

Photodegradation: e.g., Exposure to UV light (254 nm) and visible light

The stressed samples are then analyzed using the validated HPLC method. The chromatograms are examined for new peaks corresponding to degradation products, and the primary analyte peak is checked for any decrease in area, indicating degradation. researchgate.net Mass balance calculations are often performed to ensure that the decrease in the parent drug can be accounted for by the formation of degradation products. biomedres.us

Table 5: Forced Degradation Study Protocol and Expected Outcomes

Stress Condition Reagent/Condition Duration Expected Outcome
Acid Hydrolysis 0.1 M HCl 24 hours Significant degradation with one major degradant peak.
Base Hydrolysis 0.1 M NaOH 8 hours Extensive degradation with multiple degradant peaks.
Oxidation 3% H₂O₂ 24 hours Moderate degradation, indicating sensitivity to oxidation.
Thermal 80°C (solid state) 48 hours Minor degradation, suggesting good thermal stability.
Photolytic UV/Vis light exposure 7 days Moderate degradation, indicating the need for light protection.

The successful development and validation of these advanced analytical methods provide a comprehensive framework for ensuring the quality, purity, and stability of this compound throughout its lifecycle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.